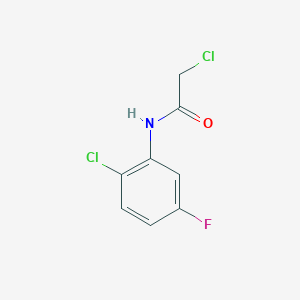

2-chloro-N-(2-chloro-5-fluorophenyl)acetamide

Vue d'ensemble

Description

2-chloro-N-(2-chloro-5-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H6Cl2FNO and its molecular weight is 222.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been involved in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity and kinesin spindle protein inhibitors .

Mode of Action

For instance, the presence of both chloro and fluoro groups might influence its binding affinity and selectivity .

Biochemical Pathways

Compounds with similar structures have been implicated in various biochemical pathways, including those involving muscarinic acetylcholine receptors and kinesin spindle proteins .

Result of Action

Similar compounds have shown to inhibit the migration of certain cell types in a concentration-dependent manner .

Activité Biologique

2-chloro-N-(2-chloro-5-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C9H8Cl2FNO

- Molecular Weight : 236.07 g/mol

This compound features a chloro-substituted acetamide group attached to a fluorophenyl moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Key findings include:

- Antimicrobial Activity : Studies have shown that this compound demonstrates antimicrobial properties against various bacterial strains. For instance, it has been tested in combination with other antibiotics, revealing synergistic effects against resistant strains of Klebsiella pneumoniae .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays indicated cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, including enzymes and receptors involved in cell proliferation and apoptosis.

Proposed Mechanisms:

- Inhibition of Cell Proliferation : The compound may inhibit key pathways involved in cell cycle regulation, leading to growth arrest in cancer cells.

- Induction of Apoptosis : Evidence suggests that treatment with this compound can lead to increased levels of pro-apoptotic factors, triggering programmed cell death .

Efficacy Data

Recent studies have quantified the efficacy of this compound against various biological targets. Below is a summary table illustrating its activity against different cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.36 | Apoptosis induction |

| HepG2 (Liver Cancer) | 3.13 | Cell cycle arrest |

| K. pneumoniae | Synergistic effect with antibiotics | Antimicrobial action |

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects of various compounds, this compound showed significant activity against MCF-7 cells with an IC50 value of 5.36 µg/mL, indicating its potential as an anticancer agent .

- Combination Therapy : Research demonstrated that when combined with ciprofloxacin and other antibiotics, this acetamide enhanced antimicrobial efficacy against drug-resistant bacterial strains, suggesting its utility in combination therapies .

Applications De Recherche Scientifique

Synthesis of 2-Chloro-N-(2-chloro-5-fluorophenyl)acetamide

The synthesis of this compound is often linked to its role as an intermediate in the production of more complex pharmaceutical agents. A novel synthetic route has been developed that emphasizes mild reaction conditions and high yields, making it suitable for large-scale production. This method typically involves acylation reactions using chloroacetyl chloride and appropriate anilines, which can be modified to introduce various substituents, including fluorine and chlorine atoms for enhanced biological activity .

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of derivatives of this compound against various pathogens, particularly Klebsiella pneumoniae. The presence of the chloro atom is believed to enhance the molecule's binding affinity to bacterial enzymes, leading to improved antibacterial activity.

- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives exhibit potent antibacterial effects with MIC values indicating effective inhibition of bacterial growth .

- Cytotoxicity : Preliminary tests suggest that these compounds have low cytotoxicity, making them promising candidates for further development as antibacterial agents.

Pharmacological Insights

The compound has shown potential in optimizing the effects of existing antibiotics when used in combination therapies. For instance, studies have demonstrated synergistic effects when combined with antibiotics like meropenem and imipenem against resistant strains of Klebsiella pneumoniae.

| Combination | Effect | FICI Value |

|---|---|---|

| This compound + Ciprofloxacin | Additivity | 0.75 |

| This compound + Cefepime | Additivity | 0.56 |

| This compound + Ceftazidime | Indifference | 1.06 |

| This compound + Meropenem | Synergism | 0.50 |

| This compound + Imipenem | Synergism | 0.50 |

This table summarizes the interactions between the compound and various antibiotics, showcasing its potential to enhance therapeutic outcomes against resistant bacterial strains .

Propriétés

IUPAC Name |

2-chloro-N-(2-chloro-5-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-3-5(11)1-2-6(7)10/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSRXOKPHMXZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.